1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
1-(3,4-Dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic carboxamide derivative featuring a 3,4-dichlorobenzyl group at the 1-position of a dihydropyridinone core and an N-methyl substituent on the carboxamide moiety. For example, the closely related compound 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide (CAS: 338782-91-5) has a molecular weight of 374.22 g/mol, a predicted density of 1.481 g/cm³, and a boiling point of 654.7±55.0 °C .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)10-3-2-6-18(14(10)20)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULQALTRIIMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338754-25-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings.
- Molecular Formula : C14H12Cl2N2O2
- Molecular Weight : 311.16 g/mol
- Boiling Point : 573.5 ± 50.0 °C (predicted)
- Density : 1.408 ± 0.06 g/cm³ (predicted)
- pKa : 13.09 ± 0.20 (predicted) .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanisms often involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Inflammation plays a critical role in many chronic diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Study on Cytotoxicity
A recent study evaluated the cytotoxicity of various derivatives against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further drug development .
Synthesis and Characterization
The synthesis of this compound has been optimized in laboratory settings, showcasing various methods including condensation reactions and cyclization techniques that enhance yield and purity . The characterization was performed using NMR and mass spectrometry techniques to confirm structure and purity.
Scientific Research Applications
Research indicates that 1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide may exhibit biological activity relevant to pharmacology:
Potential in Stress Response Modulation
Similar compounds have demonstrated potential in modulating stress responses by acting on corticotropin-releasing factor (CRF) receptors. For instance, compounds with similar structures have been reported to inhibit CRF receptor activity effectively, which is crucial for developing treatments for stress-related disorders .
Applications in Drug Development
Given its structural characteristics, this compound is being explored as a lead compound in drug discovery:
Neurological Disorders
The modulation of neurotransmitter systems through receptor antagonism positions this compound as a candidate for developing therapies targeting anxiety and depression. Its ability to interact with CRF receptors suggests it could help regulate hormonal responses to stress .
Cancer Research
Compounds with similar frameworks have been studied for their anticancer properties by influencing cellular signaling pathways associated with tumor growth and metastasis. The potential for this compound to act on specific cellular pathways warrants further investigation into its efficacy as an anticancer agent .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, related research provides insights into its potential applications:
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and dichlorobenzyl group undergo oxidation under specific conditions:
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Pyridine Ring Oxidation | KMnO₄ (acidic) | 3-carboxy derivatives | Oxidation of the 2-oxo-1,2-dihydropyridine ring yields fully aromatic pyridine-2,3-dicarboxamide derivatives. |
| Benzyl Chlorine Oxidation | Ozone or UV/oxidizing agents | Quinone-like structures | Dichlorobenzyl groups may form epoxides or quinones via radical intermediates, though this pathway is less common. |
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Kinetic studies on N-methylated analogs show increased oxidation rates compared to non-methylated derivatives due to enhanced electron-withdrawing effects .
Reduction Reactions
The amide and pyridine moieties participate in reduction:
| Reaction Type | Conditions/Reagents | Products | Key Findings |
|---|---|---|---|
| Amide Reduction | LiAlH₄ | Corresponding amine (N-methylaminopyridine) | Selective reduction of the carboxamide to an amine occurs under vigorous conditions. |
| Pyridine Ring Hydrogenation | H₂/Pd-C | Piperidine derivatives | Saturation of the pyridine ring forms a piperidine analog, retaining the dichlorobenzyl group. |
Nucleophilic Substitution
The 3,4-dichlorobenzyl chlorines are susceptible to substitution:
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis and condensation:
Miscellaneous Reactions
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Photodegradation : UV exposure induces dechlorination, forming monochlorobenzyl byproducts.
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Complexation : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates .
Key Stability Considerations
Comparison with Similar Compounds
N-(3-Pyridinyl) Analog (CAS: 338782-91-5)
- Structure : 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide.
- Molecular Weight : 374.22 g/mol.
- Key Properties : Higher molecular weight and polarity due to the pyridinyl group. Predicted boiling point (654.7°C) suggests thermal stability .
- Functional Impact : The pyridinyl group may participate in π-π stacking or hydrogen bonding, enhancing receptor binding in medicinal applications.
N-(1,3-Thiazol-2-yl) Analog (CAS: 338782-87-9)
- Structure : 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide.
- Molecular Weight : 380.2 g/mol.
- Functional Impact : Thiazole substituents are common in bioactive molecules (e.g., kinase inhibitors), suggesting possible pharmacological relevance.
N-(4,5-Dihydro-1,3-thiazol-2-yl) Analog (CAS: 338782-99-3)
- Structure : 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
- Key Properties : The partially saturated thiazoline ring may reduce planarity compared to aromatic thiazole, affecting membrane permeability .
Core Structure Modifications
4-Oxo-1,4-Dihydronaphthyridine Analogs
- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67).
- Molecular Weight : 421.59 g/mol.
- Key Properties : The naphthyridine core extends conjugation, as evidenced by LC-MS data (MH+ m/z 422). Adamantyl groups enhance hydrophobicity, which may improve CNS penetration .
N-(3-Bromo-2-methylphenyl) Analog
- Structure : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
- Key Properties : Near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the amide bridge. Forms centrosymmetric dimers via N–H···O hydrogen bonds .
- Functional Impact : Planarity and hydrogen-bonding networks are critical for crystal packing and solubility.
Substitutions on the Benzyl Group
N-(3,4-Dichlorophenyl) Analog (CAS: 72645-97-7)
- Structure : N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide.
- Molecular Weight : 283.11 g/mol.
- Key Properties: Direct attachment of the dichlorophenyl group to the amide nitrogen (vs.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Bulkier amide substituents (e.g., pyridinyl or thiazolyl) increase molecular weight and polarity, which may reduce blood-brain barrier penetration but improve target binding .
- Conformational Stability : Planar conformations (e.g., dihedral angle <10°) enhance intermolecular interactions, as seen in N-(3-bromo-2-methylphenyl) analogs .
- Synthetic Flexibility : Methods for analogous compounds (e.g., reflux with pyridine/p-toluenesulfonic acid) suggest feasible routes for synthesizing the target molecule .
Q & A
Q. What are the key synthetic routes for 1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Core Pyridine Formation : Cyclization of β-ketoesters or related precursors under acidic conditions to form the dihydropyridinone core .
- Substitution Reactions : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. Lewis acids (e.g., BF₃·Et₂O) may catalyze benzylation .
- Amide Bond Formation : Coupling the pyridinecarboxylic acid intermediate with methylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Q. Optimization Parameters :
| Step | Critical Variables | Example Conditions |
|---|---|---|
| Cyclization | Solvent (e.g., acetic acid), temperature (80–100°C), reaction time (6–12 hrs) | |
| Benzylation | Catalyst (Lewis acid), molar ratio (1:1.2 substrate:benzyl halide), inert atmosphere | |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane gradient) |
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planar conformation due to π-conjugation .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃Cl₂N₂O₂) with <2 ppm error .
Q. What are the primary functional groups influencing its reactivity and biological activity?
- 3,4-Dichlorobenzyl Group : Enhances lipophilicity and membrane permeability; electron-withdrawing Cl atoms may stabilize charge-transfer interactions .
- Dihydropyridinone Core : Participates in hydrogen bonding via the carbonyl oxygen, critical for enzyme inhibition .
- N-Methyl Carboxamide : Modulates solubility and metabolic stability by reducing hydrogen-bond donor capacity .
Advanced Research Questions
Q. How do computational methods aid in predicting the binding affinity of this compound with target enzymes?
- Molecular Docking : Identifies potential binding sites (e.g., ATP pockets in kinases) by simulating interactions with residues like Asp86 or Lys90 .
- Quantum Chemical Calculations : Predicts charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD Simulations : Evaluates stability of ligand-receptor complexes over time (e.g., RMSD <2 Å over 100 ns) .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and compound purity (>95% by HPLC) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies and identify outliers .
- Mechanistic Studies : Validate target engagement via knockout models or isotopic labeling (e.g., ¹⁴C-tracing) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Reaction Engineering : Optimize exothermic steps (e.g., benzylation) using flow chemistry to prevent racemization .
- Purification at Scale : Replace column chromatography with crystallization (e.g., ethanol/water solvent system) for cost efficiency .
- Analytical QC : Implement chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%) .
Q. How does the electronic configuration of substituents affect the compound's pharmacokinetic properties?
- Lipophilicity (LogP) : The 3,4-dichlorobenzyl group increases LogP (~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : N-Methylation reduces CYP450-mediated oxidation compared to primary amides (t₁/₂ increased from 2.1 to 5.3 hrs in microsomal assays) .
- Protein Binding : Chlorine atoms increase albumin binding (95% vs. 80% for non-halogenated analogs), affecting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
